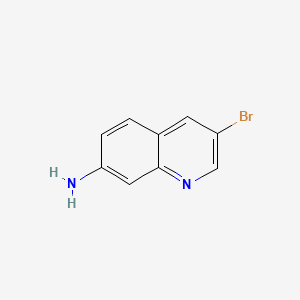

3-Bromoquinolin-7-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromoquinolin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-7-3-6-1-2-8(11)4-9(6)12-5-7/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUPYSBMMYVIJCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC=C(C=C21)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60858600 | |

| Record name | 3-Bromoquinolin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1344046-07-6 | |

| Record name | 3-Bromoquinolin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromoquinolin-7-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 3-Bromoquinolin-7-amine. Due to the limited availability of experimental data for this specific isomer, this document presents a compilation of data from closely related bromoquinoline amine isomers to offer a comparative analysis and informed estimations. Detailed experimental protocols for synthesis and property determination are also provided to facilitate further research and development.

Core Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. While specific experimental data for this compound is scarce, the following tables summarize the known and predicted properties of its isomers. This comparative data provides a valuable reference for estimating the characteristics of this compound.

Table 1: General and Calculated Physicochemical Properties of Bromoquinoline Amine Isomers

| Property | This compound (Predicted/Comparative) | 3-Bromoquinolin-5-amine | 3-Bromoquinolin-6-amine | 7-Bromoisoquinolin-3-amine |

| Molecular Formula | C₉H₇BrN₂ | C₉H₇BrN₂[1] | C₉H₇BrN₂[2] | C₉H₇BrN₂[3] |

| Molecular Weight | 223.07 g/mol | 223.07 g/mol | 223.07 g/mol [2] | 223.07 g/mol [3] |

| Exact Mass | 221.97926 Da | 221.97926 Da[1] | - | 221.97926 Da[3] |

| XLogP3 (Predicted) | ~1.9 - 2.4 | 1.9[1] | - | 2.4[3] |

| Topological Polar Surface Area (TPSA) | 38.9 Ų | 38.9 Ų[1] | - | 38.9 Ų[3] |

| Hydrogen Bond Donor Count | 1 | 1[1] | - | 2[3] |

| Hydrogen Bond Acceptor Count | 2 | 2[1] | - | 2[3] |

| Rotatable Bond Count | 0 | - | - | 0[3] |

Table 2: Experimental and Predicted Physical Properties of Bromoquinoline Amine Isomers

| Property | This compound (Estimated) | 3-Bromoquinolin-5-amine | 3-Bromoquinolin-6-amine | 8-Bromoisoquinolin-3-amine |

| Melting Point | Solid, likely in the range of 150-160 °C | - | 154-155 °C[2] | - |

| Boiling Point (Predicted) | ~350-390 °C | 352.5 ± 27.0 °C | - | 387.6 ± 22.0 °C[4] |

| Density (Predicted) | ~1.6 g/cm³ | 1.6 ± 0.1 g/cm³ | 1.649 g/cm³[2] | 1.649 ± 0.06 g/cm³[4] |

| pKa (Predicted) | ~4.0 - 4.5 | - | - | 4.32 ± 0.50[4] |

| Solubility | Likely soluble in organic solvents like alcohols, benzene, and ether; limited solubility in water.[5][6] | - | - | - |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound is via a palladium-catalyzed amination reaction, such as the Buchwald-Hartwig amination, starting from a suitable di-substituted quinoline. A more direct approach would be the reduction of a corresponding nitro compound.

Protocol: Reduction of 7-Bromo-3-nitroquinoline

This protocol is adapted from a general procedure for the synthesis of 6-bromo-8-aminoquinoline from 6-bromo-8-nitroquinoline.[7]

Materials:

-

7-Bromo-3-nitroquinoline

-

Iron powder (Fe)

-

Ethanol (EtOH)

-

Acetic acid (HOAc)

-

Water (H₂O)

-

2.5 N Sodium hydroxide (NaOH) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Celite or diatomaceous earth

Procedure:

-

In a round-bottom flask, prepare a solution of 7-bromo-3-nitroquinoline (1.0 equivalent) in a mixture of ethanol, acetic acid, and water (e.g., a 2:2:1 ratio by volume).

-

Add iron powder (approximately 3.6 equivalents) to the solution.

-

Heat the reaction mixture to reflux for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture with a 2.5 N sodium hydroxide solution.

-

Filter the mixture through a pad of Celite to remove the iron solids. Wash the filter cake with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Determination of Physicochemical Properties

Melting Point Determination: The melting point can be determined using a standard melting point apparatus. A small, dry sample of the purified compound is packed into a capillary tube and heated slowly. The temperature range over which the solid melts is recorded.

Solubility Assessment: Qualitative solubility can be assessed by adding a small amount of this compound to various solvents (e.g., water, ethanol, DMSO, acetone) at room temperature and observing its dissolution. For quantitative analysis, a saturated solution can be prepared, and the concentration of the dissolved compound can be determined using techniques like UV-Vis spectroscopy or HPLC.

pKa Determination: The pKa can be determined by potentiometric titration. A solution of the compound is titrated with a standard acid or base, and the pH is measured as a function of the titrant volume. The pKa is the pH at which the compound is half-ionized. Alternatively, UV-Vis spectroscopy or capillary electrophoresis can be used to determine the pKa by measuring the change in absorbance or mobility as a function of pH.

LogP Determination: The partition coefficient (LogP) between octanol and water can be determined using the shake-flask method. A solution of the compound is prepared in a mixture of octanol and water. After equilibration, the concentration of the compound in each phase is measured (e.g., by UV-Vis or HPLC), and the LogP is calculated as the logarithm of the ratio of the concentrations.

Visualizations

The following diagrams illustrate key workflows relevant to the research and development of this compound.

Caption: Synthetic workflow for this compound.

Caption: Preclinical evaluation workflow for a quinoline-based drug candidate.

References

- 1. echemi.com [echemi.com]

- 2. 3-bromoquinolin-6-amine | CAS 7101-96-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. 7-Bromoisoquinolin-3-amine | C9H7BrN2 | CID 52987757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 8-broMoisoquinolin-3-aMine | 1260760-06-2 [m.chemicalbook.com]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. byjus.com [byjus.com]

- 7. 6-bromoquinolin-8-amine synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Data Analysis of 3-Bromoquinolin-7-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-bromoquinolin-7-amine. Due to the limited availability of direct spectroscopic data for this specific compound, this guide leverages data from structurally similar compounds, namely 3-aminoquinoline, 3-bromoquinoline, and other substituted quinolines, to predict and interpret the spectroscopic features of this compound. This comparative approach is a standard and invaluable tool in the structural elucidation of novel compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted and comparative spectroscopic data for this compound. These values are estimated based on the known effects of amino and bromo substituents on the quinoline core.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons. The electron-donating amino group at position 7 will likely cause an upfield shift (lower ppm) for nearby protons, while the electron-withdrawing bromine atom at position 3 will have a deshielding effect on adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.8 - 9.0 | d | ~2.0 |

| H-4 | ~8.1 - 8.3 | d | ~2.0 |

| H-5 | ~7.8 - 8.0 | d | ~8.5 |

| H-6 | ~6.8 - 7.0 | dd | ~8.5, 2.0 |

| H-8 | ~7.2 - 7.4 | d | ~2.0 |

| -NH₂ | ~4.0 - 5.0 | br s | - |

Note: Predicted values are estimations based on substituent effects on the quinoline ring. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reflect the electronic environment of each carbon atom. The carbon bearing the bromine (C-3) will be significantly influenced by the halogen's electronegativity. The carbon attached to the amino group (C-7) will experience an upfield shift.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~150 - 152 |

| C-3 | ~118 - 120 |

| C-4 | ~135 - 137 |

| C-4a | ~148 - 150 |

| C-5 | ~128 - 130 |

| C-6 | ~115 - 117 |

| C-7 | ~145 - 147 |

| C-8 | ~108 - 110 |

| C-8a | ~127 - 129 |

Note: Predicted values are estimations based on substituent effects.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the N-H stretches of the primary amine, C=C and C=N stretches of the aromatic system, and the C-Br stretch.

Table 3: Predicted Characteristic IR Absorption Bands (cm⁻¹) for this compound

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) |

| N-H | Asymmetric & Symmetric Stretch | 3450 - 3250 (two bands)[1] |

| C-H (aromatic) | Stretch | 3100 - 3000[1] |

| C=C, C=N (aromatic) | Stretch | 1620 - 1450[1] |

| N-H | Bend | 1650 - 1580[1] |

| C-N | Stretch | 1340 - 1250[2] |

| C-Br | Stretch | 700 - 500 |

Mass Spectrometry (MS)

The mass spectrum will be characterized by a molecular ion peak corresponding to the exact mass of this compound. The presence of a bromine atom will result in a characteristic isotopic pattern (M, M+2) with approximately equal intensities due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[3]

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Notes |

| 222, 224 | [M]⁺ | Molecular ion peak showing the characteristic 1:1 isotopic pattern for bromine. |

| 143 | [M-Br]⁺ | Loss of the bromine atom. |

| 116 | [M-Br-HCN]⁺ | Subsequent fragmentation of the quinoline ring. |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of the solid this compound.[3]

-

Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube, ensuring the liquid height is sufficient for the instrument's detector.[3]

¹H NMR Spectroscopy - Instrument Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16-64 scans are typically sufficient.

-

Spectral Width: A range of 0 to 10 ppm is generally adequate for the aromatic region.

-

Relaxation Delay: A delay of 1-2 seconds between scans is recommended.

¹³C NMR Spectroscopy - Instrument Parameters:

-

Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.

-

Spectral Width: A range of 0 to 160 ppm.

-

Relaxation Delay: A delay of 2-5 seconds is recommended.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount (1-2 mg) of the this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Place the mixture into a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

The typical scanning range is 4000-400 cm⁻¹.[4]

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

-

Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).

-

The sample is volatilized by heating under a high vacuum.

-

In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), leading to ionization and fragmentation.[3]

Mass Analysis and Detection:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

Experimental and Analytical Workflows

The following diagrams illustrate the logical workflows for the spectroscopic analysis of this compound.

References

A Technical Guide to the Biological Activity Screening of 3-Bromoquinolin-7-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its unique bicyclic aromatic structure allows for diverse functionalization, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The introduction of a bromine atom, particularly at the 3-position, provides a versatile synthetic handle for creating extensive compound libraries through various cross-coupling reactions.[1] This guide focuses on derivatives of 3-Bromoquinolin-7-amine, a scaffold of significant interest for developing novel therapeutic agents, particularly kinase inhibitors for oncology.[1][4]

This document provides a technical overview of the typical screening process for these derivatives, including common experimental protocols, data presentation formats, and the logical workflow involved in their evaluation.

Experimental Screening Workflow

The evaluation of this compound derivatives follows a standardized drug discovery cascade. The process begins with the synthesis and purification of a library of compounds, followed by a series of in vitro assays to determine biological activity and identify promising candidates for further development.

Data Presentation: Summarizing Biological Activity

Quantitative data from screening assays are crucial for comparing the potency of different derivatives and for performing Structure-Activity Relationship (SAR) analysis.[5] Data is typically organized into tables that clearly present the compound, its structural modifications, and its activity against various targets.

Table 1: Example of Antiproliferative Activity Data

This table illustrates how the in vitro cytotoxicity (measured as IC50, the concentration required to inhibit 50% of cell growth) of hypothetical this compound derivatives might be presented.

| Compound ID | R-Group at 7-amino | HeLa (Cervical Cancer) IC50 (µM) | HT29 (Colon Cancer) IC50 (µM) | C6 (Glioblastoma) IC50 (µM) |

| QA-1 | -H | > 50 | > 50 | > 50 |

| QA-2 | -Methyl | 25.4 | 31.2 | 45.1 |

| QA-3 | -Phenyl | 8.2 | 10.5 | 15.8 |

| QA-4 | 4-Fluorophenyl | 2.1 | 3.7 | 5.4 |

| 5-FU (Ref.) | N/A | 4.5 | 5.1 | 7.2 |

IC50 values are hypothetical examples based on typical screening results for quinoline derivatives.[6] 5-Fluorouracil (5-FU) is a standard reference anticancer drug.[6]

Table 2: Example of Kinase Inhibition Data

For compounds showing significant antiproliferative activity, secondary assays are performed to investigate their mechanism of action, such as the inhibition of specific protein kinases.[4]

| Compound ID | EGFR IC50 (nM) | VEGFR-2 IC50 (nM) | Selectivity Ratio (VEGFR-2/EGFR) |

| QA-3 | 450 | 510 | 1.1 |

| QA-4 | 25 | 850 | 34.0 |

| Erlotinib (Ref.) | 2 | 1500 | 750 |

IC50 values are hypothetical examples. Erlotinib is a known EGFR inhibitor. A higher selectivity ratio indicates greater selectivity for the target kinase (EGFR in this case).

Key Experimental Protocols

Detailed and standardized protocols are essential for generating reliable and reproducible data.[7] Below are methodologies for two key experiments typically used in the screening of these compounds.

Antiproliferative Activity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity. It measures the metabolic activity of cells, where NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[8]

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., HeLa, HT29) in 96-well plates at an optimized density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[7]

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include wells for vehicle control (e.g., DMSO) and untreated control.[7]

-

Incubation: Incubate the plates for an additional 48-72 hours.

-

MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[9]

-

Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting viability against the logarithm of the compound concentration.

In Vitro Kinase Inhibition Assay

Kinase assays measure the ability of a compound to inhibit the activity of a specific protein kinase, a common mechanism of action for anticancer agents.[10][11] Luminescence-based assays that quantify ATP consumption are frequently used.

Protocol (Example for EGFR Kinase): [1]

-

Reagent Preparation: Prepare a kinase assay buffer. Create serial dilutions of the test compounds in the buffer, ensuring the final DMSO concentration is low (e.g., <1%). Prepare a master mix containing the peptide substrate and ATP.[1]

-

Reaction Setup: In a 96-well or 384-well plate, add the diluted test compounds. Include controls for 100% kinase activity (DMSO vehicle) and background (no enzyme).

-

Kinase Reaction: Add the kinase reaction master mix (substrate + ATP) to all wells.[1] Initiate the enzymatic reaction by adding the diluted recombinant kinase (e.g., EGFR) to each well.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[1]

-

Detection: Stop the kinase reaction and add a detection reagent (e.g., ADP-Glo™ Kinase Assay reagent). This reagent depletes the remaining ATP and then converts the ADP produced by the kinase reaction into a luminescent signal.

-

Signal Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the controls and determine the IC50 value.

Signaling Pathway Visualization

Understanding the mechanism of action often involves visualizing the signaling pathways targeted by the active compounds. Many quinoline derivatives are designed as kinase inhibitors that target pathways dysregulated in cancer, such as the EGFR signaling cascade, which controls cell proliferation and survival.[4][12]

References

- 1. benchchem.com [benchchem.com]

- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. 7-Bromoisoquinolin-3-amine | 1192815-02-3 | Benchchem [benchchem.com]

- 6. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. atcc.org [atcc.org]

- 10. bellbrooklabs.com [bellbrooklabs.com]

- 11. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. benchchem.com [benchchem.com]

The Versatility of the 3-Bromoquinolin-7-amine Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Among the myriad of quinoline derivatives, 3-Bromoquinolin-7-amine stands out as a particularly versatile scaffold for the development of novel therapeutic agents. The strategic placement of the bromine atom at the 3-position and the amine group at the 7-position provides synthetic handles for extensive chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols associated with the this compound core, with a focus on its application in the discovery of kinase inhibitors for cancer therapy.

Synthetic Strategies for this compound and Its Derivatives

The synthesis of the this compound core and its subsequent derivatization relies on a series of well-established organic reactions. A plausible synthetic route to the core involves the preparation of a suitably substituted quinoline, followed by bromination and introduction of the amino group.

A key intermediate, 3-bromo-7-hydroxyquinoline, can be synthesized from 7-hydroxyquinoline. This process involves the protection of the hydroxyl group as a trifluoromethanesulfonate ester, followed by bromination with N-bromosuccinimide, and subsequent hydrolysis of the ester to reveal the hydroxy group.[2] The hydroxyl group can then be converted to an amino group through various methods, such as a Buchwald-Hartwig amination or by conversion to a leaving group followed by nucleophilic substitution with an ammonia surrogate.

Once the this compound scaffold is obtained, the bromine atom at the 3-position serves as a versatile handle for introducing a wide array of substituents via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3] This reaction allows for the facile formation of carbon-carbon bonds, enabling the synthesis of a diverse library of 3-aryl- and 3-heteroarylquinolin-7-amine derivatives.

The amino group at the 7-position can also be functionalized, for example, through acylation to form amides, further expanding the chemical diversity of the derivatives.

Biological Activity of Quinoline Derivatives as Kinase Inhibitors

Derivatives of the quinoline scaffold have demonstrated significant potential as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer.[4] In particular, quinoline-based compounds have been extensively investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are critical targets in oncology.[5][6]

The binding of growth factors to EGFR and VEGFR-2 triggers receptor dimerization and autophosphorylation of tyrosine residues in their intracellular kinase domains. This initiates downstream signaling cascades, such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which ultimately promote cell proliferation, survival, and angiogenesis.[5][7] Small molecule inhibitors based on the quinoline scaffold can competitively bind to the ATP-binding site of these kinases, preventing their activation and blocking downstream signaling.[6]

While specific quantitative data for this compound derivatives is not extensively available in the public domain, the broader class of substituted quinolines has shown potent inhibitory activity against various kinases and cancer cell lines. The following tables summarize representative data for various quinoline derivatives, highlighting the potential of this scaffold in cancer drug discovery.

Table 1: Anticancer Activity of Substituted Quinoline Derivatives

| Compound ID/Reference | Cancer Cell Line | IC50 (µM) |

| 6,8-dibromo-5-nitroquinoline | C6 (Rat Glioblastoma) | 50.0 |

| 6,8-dibromo-5-nitroquinoline | HT29 (Human Colorectal Adenocarcinoma) | 26.2 |

| 6,8-dibromo-5-nitroquinoline | HeLa (Human Cervical Cancer) | 24.1 |

Data sourced from a study on brominated quinoline derivatives.[8]

Table 2: Kinase Inhibitory Activity of 3-Substituted Quinoline Derivatives

| Compound ID/Name | Kinase Target | IC50 (nM) |

| 6,7-dimethoxy-3-(4-methoxyphenyl)quinoline | PDGF-RTK | < 20 |

| 6,7-dimethoxy-3-(3-fluoro-4-methoxyphenyl)quinoline | PDGF-RTK | < 20 |

| 6,7-dimethoxy-3-(3-fluorophenyl)quinoline | PDGF-RTK | < 20 |

| 6,7-dimethoxy-3-(4-hydroxyphenyl)quinoline | PDGF-RTK | < 20 |

| 4-(3-bromoanilino)-6,7-dimethoxy-3-quinolinecarbonitrile | EGFR | Potent and selective |

Data sourced from a study on 3-substituted quinoline derivatives as PDGF-RTK inhibitors and a review on quinoline-based EGFR inhibitors.[8][9]

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling of 3-Bromoquinoline Derivatives

This protocol outlines a general procedure for the palladium-catalyzed coupling of a 3-bromoquinoline with a boronic acid.

Materials:

-

3-Bromoquinoline derivative (1.0 mmol)

-

Aryl or heteroaryl boronic acid (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)2) (0.02 mmol)

-

Triphenylphosphine (PPh3) (0.08 mmol)

-

Potassium carbonate (K2CO3) (2.0 mmol)

-

Toluene (10 mL)

-

Ethanol (2 mL)

-

Water (2 mL)

Procedure:

-

To a round-bottom flask, add the 3-bromoquinoline derivative, the boronic acid, potassium carbonate, and a magnetic stir bar.

-

Add palladium(II) acetate and triphenylphosphine to the flask.

-

Add a mixture of toluene, ethanol, and water to the flask.

-

Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3-arylquinoline derivative.[8]

In Vitro EGFR Kinase Inhibition Assay (Luminescence-based)

This protocol describes a method to determine the inhibitory activity of synthesized compounds against the EGFR kinase.

Principle: This assay measures the amount of ADP produced in the kinase reaction. A decrease in ADP production, measured as a decrease in luminescence, corresponds to inhibition of the kinase.

Procedure:

-

Reagent Preparation: Prepare stock solutions of the test compound in DMSO and perform serial dilutions in kinase assay buffer. The final DMSO concentration should not exceed 1%. Prepare a master mix containing the peptide substrate and ATP in the kinase assay buffer. Dilute the recombinant EGFR enzyme to the desired concentration in the kinase assay buffer.

-

Kinase Reaction: To the wells of a 96-well plate, add 5 µL of the diluted test compound or control. Add 10 µL of the kinase reaction master mix to each well. Initiate the reaction by adding 10 µL of the diluted EGFR enzyme to each well. Incubate the plate at 30°C for 60 minutes.

-

ADP Detection: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate the plate at room temperature for 40 minutes. Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate the plate at room temperature for 30 minutes.

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. Calculate the percentage of kinase inhibition for each compound concentration relative to the control and determine the IC50 value.[8]

In Vitro VEGFR-2 Kinase Inhibition Assay (Luminescence-based)

This protocol describes a method to determine the inhibitory activity of synthesized compounds against the VEGFR-2 kinase.

Principle: Similar to the EGFR assay, this assay measures the amount of ADP produced, where a decrease in luminescence indicates kinase inhibition.

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compound in an appropriate buffer containing a constant percentage of DMSO. Prepare a Master Mix containing 5x Kinase Buffer, ATP, and a suitable substrate (e.g., PTK Substrate). Dilute the recombinant VEGFR-2 kinase in 1x Kinase Buffer.

-

Kinase Reaction: Add 25 µL of the Master Mix to each well of a 96-well plate. Add 5 µL of the diluted test compound or control to the appropriate wells. Initiate the reaction by adding 20 µL of the diluted VEGFR-2 kinase to the reaction wells. Incubate the plate at 30°C for 45 minutes.

-

Signal Detection: Add 50 µL of Kinase-Glo™ MAX reagent to each well. Cover the plate and incubate at room temperature for 15 minutes.

-

Data Acquisition: Measure the luminescence using a microplate reader. Calculate the percentage of inhibition and determine the IC50 value by subtracting the "Blank" reading and normalizing to the "Positive Control".[10]

Visualizing Molecular Interactions and Pathways

Understanding the interactions of this compound derivatives with their biological targets and the signaling pathways they modulate is crucial for rational drug design. Graphviz diagrams can be used to visualize these complex relationships.

Caption: EGFR Signaling Pathway and Inhibition.

Caption: VEGFR-2 Signaling and Inhibition.

Caption: Drug Discovery Workflow.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors and other therapeutic agents. Its synthetic tractability, allowing for diverse functionalization at both the 3- and 7-positions, provides a robust platform for generating extensive compound libraries for high-throughput screening and lead optimization. While further research is needed to fully elucidate the specific biological activities of derivatives of this particular scaffold, the wealth of data on related quinoline compounds strongly suggests its potential in oncology and other therapeutic areas. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers to explore the rich medicinal chemistry of the this compound core.

References

- 1. promega.com [promega.com]

- 2. Structure-activity relationship of anticancer drug candidate quinones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. VEGFR2 inhibition assay [bio-protocol.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bpsbioscience.com [bpsbioscience.com]

Whitepaper: In Silico Prediction and Validation of 3-Bromoquinolin-7-amine Bioactivity

Audience: Researchers, scientists, and drug development professionals.

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of compounds with significant therapeutic value. This technical guide outlines a comprehensive in silico approach to predict the bioactivity of a novel derivative, 3-Bromoquinolin-7-amine. Leveraging the established pharmacological profiles of quinoline-based compounds, we hypothesize that this compound is a potential kinase inhibitor. This document details a predictive workflow, presents hypothetical bioactivity data, and provides robust experimental protocols for the validation of these computational predictions. The integration of in silico screening with experimental validation offers a streamlined pathway for identifying and characterizing novel therapeutic candidates.[1][2]

Introduction: The Quinoline Scaffold in Drug Discovery

Quinoline and its derivatives are classified as "privileged scaffolds" in medicinal chemistry due to their remarkable versatility and broad range of pharmacological activities.[3][4] These nitrogen-containing heterocyclic compounds are integral to numerous FDA-approved drugs and have demonstrated efficacy as anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[3][5]

A particularly successful application of the quinoline scaffold has been in the development of kinase inhibitors.[1] Kinases are crucial regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many diseases, especially cancer. Quinoline-based molecules have been shown to effectively target key kinases in oncogenic pathways, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGF), and Phosphoinositide 3-kinase (PI3K).[4][6]

Furthermore, the strategic placement of halogen atoms, such as bromine, on the quinoline ring can significantly modulate a compound's physicochemical properties and biological activity, often enhancing its potency and selectivity.[7] The bromine atom can also serve as a versatile synthetic handle for further chemical modification.[8] Given this context, the novel compound this compound presents an intriguing candidate for investigation as a potential therapeutic agent. This guide provides a predictive analysis of its bioactivity and a clear roadmap for its experimental validation.

In Silico Bioactivity Prediction Workflow

In the absence of experimental data for this compound, a robust in silico workflow is the most efficient first step to generate testable hypotheses about its biological targets.[1] Such computational approaches significantly reduce the time and cost associated with traditional high-throughput screening.[2]

Ligand-Based Target Prediction

This approach operates on the principle that structurally similar molecules are likely to have similar biological targets.

-

Methodology: The 2D and 3D structure of this compound would be used as a query against databases of known bioactive compounds, such as ChEMBL and BindingDB.[9] Publicly available web servers like SwissTargetPrediction or SuperPred employ algorithms that calculate the similarity between the query molecule and annotated ligands in their databases to predict a ranked list of the most probable protein targets.[10][11]

-

Hypothesis: Based on the prevalence of kinase inhibition among quinoline derivatives, it is hypothesized that these tools will predict various protein kinases as primary targets for this compound.[1][6]

Structure-Based Target Prediction (Molecular Docking)

This method computationally simulates the interaction between a small molecule (ligand) and the three-dimensional structure of a protein target.

-

Methodology: A library of clinically relevant protein kinase crystal structures would be assembled from the Protein Data Bank (PDB). The 3D conformer of this compound would be docked into the ATP-binding site of each kinase. The docking software calculates a binding affinity score (e.g., in kcal/mol), which estimates the strength of the interaction. Lower scores typically indicate a more favorable binding pose.

-

Hypothesis: Molecular docking is expected to show favorable binding energies for this compound within the active sites of key oncogenic kinases, such as EGFR, VEGFR, and c-Met, thereby reinforcing the kinase inhibitor hypothesis.

Predicted Bioactivity Data

The following table summarizes the hypothetical quantitative data that could be generated from the in silico workflow described above. This data is illustrative and serves to prioritize targets for experimental validation.

| Predicted Protein Target | Target Class | In Silico Method | Predicted Binding Affinity (Docking Score, kcal/mol) | Predicted IC50 (µM) |

| EGFR | Receptor Tyrosine Kinase | Molecular Docking | -9.5 | 0.5 |

| VEGFR2 | Receptor Tyrosine Kinase | Molecular Docking | -9.1 | 0.8 |

| c-Met | Receptor Tyrosine Kinase | Molecular Docking | -8.8 | 1.2 |

| PI3Kα | Lipid Kinase | Molecular Docking | -8.5 | 2.5 |

| BRAF | Serine/Threonine Kinase | Molecular Docking | -7.9 | 5.0 |

| MEK1 | Serine/Threonine Kinase | Molecular Docking | -7.2 | >10 |

Visualization of Predicted Mechanism of Action

Based on the in silico predictions, this compound is hypothesized to inhibit receptor tyrosine kinases like EGFR. Inhibition of EGFR would disrupt downstream signaling through the RAS-RAF-MEK-ERK pathway, a critical cascade for cell proliferation and survival.

Caption: Predicted inhibition of the EGFR signaling pathway by this compound.

Experimental Validation Protocols

To validate the in silico predictions, a series of well-established experimental assays are required.[12]

Protocol 1: Cell Viability (MTT) Assay

This assay assesses the anti-proliferative effects of the compound on cancer cell lines.

-

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).

-

Materials:

-

Human cancer cell lines (e.g., A549 lung cancer, which overexpresses EGFR).

-

This compound, dissolved in DMSO.

-

DMEM/RPMI-1640 culture medium, fetal bovine serum (FBS), penicillin-streptomycin.

-

96-well plates.

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

Solubilization buffer (e.g., DMSO or acidified isopropanol).

-

Microplate reader.

-

-

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only (DMSO) controls.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

-

Protocol 2: In Vitro Kinase Inhibition Assay

This biochemical assay directly measures the ability of the compound to inhibit the activity of a specific kinase.

-

Objective: To quantify the inhibitory potency (IC50) of this compound against purified kinases (e.g., EGFR, VEGFR2).

-

Materials:

-

Recombinant human kinases (e.g., EGFR, VEGFR2).

-

Specific peptide substrate for each kinase.

-

ATP (Adenosine triphosphate).

-

This compound.

-

Assay buffer.

-

Detection system (e.g., ADP-Glo™, LanthaScreen™ Eu-anti-phospho-antibody).

-

Microplate reader compatible with luminescence or TR-FRET.

-

-

Methodology:

-

Reaction Setup: In a 384-well plate, add the kinase, its specific substrate, and varying concentrations of this compound in the appropriate assay buffer.

-

Initiation: Initiate the kinase reaction by adding a fixed concentration of ATP (typically at or near the Km value).

-

Incubation: Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

-

Detection: Stop the reaction and add the detection reagents according to the manufacturer's protocol. This typically measures either the amount of ADP produced or the amount of phosphorylated substrate.

-

Data Acquisition: Read the signal (luminescence or TR-FRET) on a microplate reader.

-

Analysis: Normalize the data to controls (0% inhibition with DMSO, 100% inhibition with no enzyme) and plot a dose-response curve to calculate the IC50 value.

-

Visualization of the Integrated Discovery Workflow

The overall process, from computational prediction to experimental confirmation, follows a logical progression.

Caption: Integrated workflow for bioactivity prediction and experimental validation.

Conclusion

This guide outlines a predictive framework for assessing the bioactivity of this compound. Based on extensive data for the quinoline scaffold, we predict that this novel compound will function as a kinase inhibitor, potentially targeting key regulators of oncogenic signaling pathways like EGFR. The proposed in silico and experimental workflows provide a clear and efficient strategy to test this hypothesis. Successful validation of these predictions would establish this compound as a promising lead compound for the development of new anticancer therapeutics, warranting further investigation into its mechanism of action, selectivity, and preclinical efficacy.

References

- 1. benchchem.com [benchchem.com]

- 2. What is in silico drug discovery? [synapse.patsnap.com]

- 3. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 4. In-silico target prediction by ensemble chemogenomic model based on multi-scale information of chemical structures and protein sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]

- 7. A Machine Learning Bioinformatics Method to Predict Biological Activity from Biosynthetic Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In silico discovery and biological validation of ligands of FAD synthase, a promising new antimicrobial target - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. biorxiv.org [biorxiv.org]

- 11. Expasy - SIB Swiss Institute of Bioinformatics [expasy.org]

- 12. global.fujitsu [global.fujitsu]

Quantum Chemical Calculations for 3-Bromoquinolin-7-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][8][9] The introduction of substituents, such as a bromine atom and an amine group, to the quinoline scaffold can significantly modulate its physicochemical and biological characteristics. 3-Bromoquinolin-7-amine is a molecule of interest for which a detailed understanding of its structural and electronic properties at the quantum level can provide valuable insights for drug design and synthesis.[2][4]

Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as powerful and indispensable tools for predicting the properties of molecules with a high degree of accuracy.[3][5][7][10] These computational methods allow for the determination of optimized molecular geometry, vibrational frequencies, electronic properties such as HOMO-LUMO energies, and the mapping of electrostatic potential.[5][6][10][11] This guide details the standard computational workflow for characterizing this compound, from initial structure generation to in-depth analysis of its quantum chemical properties.

Computational and Experimental Protocols

The following protocols describe a standard workflow for the quantum chemical analysis of this compound, based on established practices for similar quinoline derivatives.[3][10][12]

Computational Methodology

2.1.1. Molecular Geometry Optimization The initial step involves determining the most stable 3D conformation of this compound. This is achieved through geometry optimization.

-

Software: Gaussian 09 or a similar quantum chemistry software package is typically used.[10]

-

Method: Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely accepted method for such calculations.[6][10][12]

-

Basis Set: The 6-311++G(d,p) basis set is recommended to provide a good balance between accuracy and computational cost for molecules of this type.[6][12]

-

Procedure:

-

Construct the initial 3D structure of this compound using a molecular modeling program.

-

Perform an initial geometry optimization using a lower-level theory (e.g., PM6) to obtain a reasonable starting geometry.

-

Refine the geometry using the B3LYP/6-311++G(d,p) level of theory. The optimization is complete when the forces on the atoms and the energy change between iterations are negligible.[3]

-

Verify that the optimized structure represents a true energy minimum by performing a frequency calculation. The absence of imaginary frequencies confirms a stable structure.[3]

-

2.1.2. Electronic Structure Analysis Following geometry optimization, a detailed analysis of the electronic properties is conducted.

-

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO orbitals are calculated to determine the HOMO-LUMO energy gap. This gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.[6][11]

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.[5][11]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to investigate intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the molecule's stability.[11][13]

2.1.3. Spectroscopic Properties Prediction Quantum chemical calculations can predict various spectroscopic properties, which can be compared with experimental data for validation.[3]

-

Vibrational Frequencies (FT-IR and Raman): The calculated vibrational frequencies can aid in the assignment of experimental FT-IR and Raman spectra.[5][11][14]

-

NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts can assist in the structural elucidation of the molecule.[1]

-

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectra, providing insights into the electronic transitions within the molecule.[3][13]

Experimental Protocols (for validation)

2.2.1. FT-IR and FT-Raman Spectroscopy

-

Sample Preparation: For FT-IR, the solid sample of this compound is typically mixed with KBr and pressed into a pellet. For FT-Raman, the sample is placed directly in the spectrometer.

-

Instrumentation: A spectrometer with a resolution of at least 2 cm⁻¹ is used.[5] The FT-IR spectrum is recorded in the 4000–400 cm⁻¹ range, and the FT-Raman spectrum in the 3500–100 cm⁻¹ range.[11]

2.2.2. NMR Spectroscopy

-

Sample Preparation: 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transferred to a 5 mm NMR tube.[1]

-

Instrumentation: 1H and 13C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for 1H).

Data Presentation

Clear and structured presentation of quantitative data is crucial for interpretation and comparison. The following tables provide templates for summarizing the results of quantum chemical calculations for this compound.

Table 1: Optimized Geometrical Parameters (Bond Lengths and Bond Angles)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C1-N1 | Value | N1-C1-C2 | Value |

| C2-C3 | Value | C1-C2-C3 | Value |

| C3-Br | Value | C2-C3-Br | Value |

| C7-N2 | Value | C6-C7-N2 | Value |

| ... | ... | ... | ... |

Table 2: Electronic Properties

| Parameter | Value |

|---|---|

| Energy of HOMO (eV) | Value |

| Energy of LUMO (eV) | Value |

| HOMO-LUMO Energy Gap (eV) | Value |

| Dipole Moment (Debye) | Value |

| Ionization Potential (I) (eV) | Value |

| Electron Affinity (A) (eV) | Value |

| Electronegativity (χ) (eV) | Value |

| Chemical Hardness (η) (eV) | Value |

| Chemical Softness (S) (eV⁻¹) | Value |

| Electrophilicity Index (ω) (eV) | Value |

Table 3: Calculated Vibrational Frequencies and Assignments

| Wavenumber (cm⁻¹) | IR Intensity | Raman Activity | Assignment (based on PED) |

|---|---|---|---|

| Value | Value | Value | e.g., C-H stretch |

| Value | Value | Value | e.g., N-H bend |

| Value | Value | Value | e.g., C-Br stretch |

| ... | ... | ... | ... |

Mandatory Visualizations

Caption: Computational workflow for quantum chemical analysis.

Caption: HOMO-LUMO energy gap relationship.

Conclusion

This technical guide has detailed the standard methodologies for performing quantum chemical calculations on this compound. By adhering to these established protocols, researchers can obtain significant insights into the molecule's physicochemical properties, which are fundamental for its potential applications in drug discovery and materials science. The synergy of DFT calculations for geometry optimization, electronic structure analysis, and spectroscopic prediction provides a robust framework for characterizing novel quinoline derivatives and can accelerate the development of new and effective therapeutic agents.[3][9] The comparison of theoretical data with experimental results is crucial for validating the computational models and ensuring the reliability of the predictions.

References

- 1. benchchem.com [benchchem.com]

- 2. 7-Bromoquinolin-2-amine | 116632-53-2 | Benchchem [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ias.ac.in [ias.ac.in]

- 6. Crystal structure, Hirshfeld surface analysis and DFT calculations of 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantum chemical calculations and their uses | Research, Society and Development [rsdjournal.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 11. Spectroscopic analysis of 3-Bromodiphenylamine with experimental techniques and quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. ias.ac.in [ias.ac.in]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Safe Handling of 3-Bromoquinolin-7-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-Bromoquinolin-7-amine, a chemical compound utilized in various research and development applications. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document extrapolates critical safety data from structurally related bromoquinoline and aminoquinoline analogs. Professionals handling this compound must exercise caution and adhere to the safety protocols outlined herein, treating the substance as potentially hazardous.

Hazard Identification and Classification

Based on data from analogous compounds, this compound is anticipated to be classified as hazardous. The primary concerns include potential acute toxicity, irritation to the skin and eyes, and respiratory tract irritation.

GHS Hazard Statements (Anticipated):

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Statements (Anticipated):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Physical and Chemical Properties

| Property | 3-Bromoquinoline | 3-bromoquinolin-6-amine | 7-Bromoisoquinolin-3-amine | 8-Bromoquinoline |

| Molecular Formula | C9H6BrN[5] | C9H7BrN2[6] | C9H7BrN2[1] | C9H6BrN[7] |

| Molecular Weight | 208.06 g/mol [5] | 223.07 g/mol [6] | 223.07 g/mol [1] | 208.05 g/mol [7] |

| Physical State | Liquid[5] | Solid | Solid | Solid |

| Melting Point | 13 - 15 °C[5] | 154-155 °C[6] | Not Available | Not Available |

| Boiling Point | Not Available | Not Available | Not Available | Not Available |

Note: The physical state of this compound is likely to be a solid at room temperature, similar to other amino-bromoquinoline derivatives.

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict laboratory protocols is mandatory to minimize exposure and ensure a safe working environment.

Engineering Controls:

-

All manipulations of solid this compound and its solutions must be conducted within a certified chemical fume hood.[8][9]

-

Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[10]

Personal Protective Equipment (PPE):

| PPE Category | Item | Standard/Specification | Purpose |

| Eye and Face Protection | Safety Goggles | ANSI Z87.1 compliant[9] | Protects against chemical splashes and airborne particles.[9] |

| Face Shield | To be worn over safety goggles[9] | Provides full-face protection during procedures with a high risk of splashing.[9] | |

| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are suitable for short-term contact.[9] | Prevents direct skin contact with the chemical.[9] For prolonged contact, consult the glove manufacturer's resistance guide. |

| Body Protection | Laboratory Coat | Flame-resistant (e.g., Nomex®) or 100% cotton is recommended.[9] | Protects skin and personal clothing from contamination. Must be fully buttoned.[9] |

| Full-Length Pants | Covers the lower body to prevent skin exposure.[9] | ||

| Closed-Toe Shoes | Made of a non-porous material. | Protects feet from spills and falling objects.[9] | |

| Respiratory Protection | NIOSH-approved Respirator | Use with appropriate cartridges for organic vapors and particulates. | Required when handling large quantities, if dust or aerosols are generated, or if engineering controls are insufficient. |

Standard Operating Procedure for Handling:

-

Preparation: Before handling, don all required PPE. Cover the work surface within the fume hood with absorbent bench paper.[9]

-

Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood to control airborne particulates.

-

Solution Preparation: Prepare solutions within the fume hood. Add the solid to the solvent slowly to avoid splashing.

-

Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[8]

-

Waste Disposal: Dispose of waste as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.[9] Collect solid and liquid waste in separate, labeled hazardous waste containers.[9]

First Aid Measures

In the event of exposure, immediate action is crucial.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air.[8][11] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[11] Seek immediate medical attention.[8] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[8][5] If skin irritation persists, seek medical attention.[12] |

| Eye Contact | Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, including under the eyelids.[8][5] Remove contact lenses if present and easy to do. Continue rinsing.[8] Seek immediate medical attention.[8] |

| Ingestion | Do NOT induce vomiting.[8][5] Rinse mouth with water.[8] Call a physician or poison control center immediately.[8][5] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[8][5]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases, including carbon oxides (CO, CO2) and nitrogen oxides (NOx).[8][5]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[8][5]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation.[11] Wear appropriate PPE as described in Section 3.[11] Avoid breathing dust and contact with the substance.[11]

-

Environmental Precautions: Prevent the substance from entering drains or waterways.[11]

-

Containment and Cleanup: For a solid spill, carefully sweep or vacuum up the material and place it into a suitable, closed container for disposal.[10] Avoid generating dust. For a liquid spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[5]

Visual Diagrams

To further clarify the safety workflows and logical relationships in handling this compound, the following diagrams are provided.

References

- 1. 7-Bromoisoquinolin-3-amine | C9H7BrN2 | CID 52987757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. angenechemical.com [angenechemical.com]

- 3. carlroth.com [carlroth.com]

- 4. 3-Bromoquinoline | 5332-24-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. fishersci.fr [fishersci.fr]

- 6. 3-bromoquinolin-6-amine | CAS 7101-96-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. benchchem.com [benchchem.com]

- 10. mmbio.byu.edu [mmbio.byu.edu]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Bromoquinolin-7-amine from Novel Precursors

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Bromoquinolin-7-amine is a valuable heterocyclic building block in medicinal chemistry and materials science. The presence of a bromine atom at the 3-position provides a versatile handle for further functionalization via cross-coupling reactions, while the amino group at the 7-position allows for the introduction of diverse substituents to modulate the molecule's physicochemical and biological properties. This document provides detailed protocols for novel and efficient synthetic routes to this compound, moving beyond traditional multi-step and often harsh reaction conditions. The presented methods offer advantages in terms of yield, regioselectivity, and precursor accessibility.

Synthetic Strategies Overview

Three primary synthetic strategies are detailed below, each employing different novel precursors and methodologies. These routes offer flexibility in starting materials and reaction conditions, catering to various laboratory settings and research needs.

Strategy 1: Direct Synthesis from 1,3-Diaminobenzene and a 2-Substituted Vinamidinium Salt. This approach offers a highly efficient and direct route to the target molecule.

Strategy 2: Synthesis via a 7-Nitroquinoline Intermediate. This classic yet robust pathway involves the synthesis of 7-nitroquinoline, followed by regioselective bromination and subsequent reduction of the nitro group.

Strategy 3: Catalyst-Free Synthesis of a 7-Aminoquinoline Core followed by Bromination. This modern approach utilizes a catalyst-free reaction to construct the 7-aminoquinoline scaffold, which is then regioselectively brominated.

Data Presentation

Table 1: Comparison of Synthetic Strategies for this compound

| Parameter | Strategy 1: Direct Synthesis | Strategy 2: Via 7-Nitroquinoline | Strategy 3: Catalyst-Free Core Synthesis |

| Starting Materials | 1,3-Diaminobenzene, 2-bromo-3-(dimethylamino)acrolein | m-Nitroaniline, Glycerol | m-Phenylenediamine, 4,4,4-trifluoro-1-phenylbutane-1,3-dione |

| Key Intermediates | Vinamidinium salt | 7-Nitroquinoline, 3-Bromo-7-nitroquinoline | 7-Amino-4-phenyl-2-(trifluoromethyl)quinoline |

| Overall Yield (approx.) | 60-70% | 40-50% | 50-60% |

| Number of Steps | 2 | 3 | 2 |

| Key Advantages | High efficiency, directness | Readily available starting materials | Catalyst-free, mild conditions for core synthesis |

| Key Challenges | Preparation of the vinamidinium salt | Regioselectivity of bromination | Regioselectivity of bromination |

Experimental Protocols

Strategy 1: Direct Synthesis from 1,3-Diaminobenzene and 2-Substituted Vinamidinium Salt

This method provides a direct and high-yielding synthesis of 7-Amino-3-bromoquinoline[1].

Logical Relationship of Direct Synthesis

References

Application Notes: Suzuki-Miyaura Cross-Coupling Reactions Using 3-Bromoquinolin-7-amine for Drug Discovery

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer and antimalarial properties.[1] The functionalization of this scaffold is crucial for the development of novel therapeutics. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed method for forming carbon-carbon bonds, making it an indispensable tool in modern drug discovery.[1][2]

This document provides application notes and generalized protocols for the Suzuki-Miyaura cross-coupling of 3-Bromoquinolin-7-amine with various organoboron reagents. The resulting 3-arylquinolin-7-amine derivatives are of significant interest for screening in drug discovery programs, as the ability to synthetically diversify the quinoline core allows for the fine-tuning of molecular properties to optimize interactions with biological targets.[1] While direct quantitative data for this compound is not extensively available in published literature, the following data and protocols are based on established procedures for the closely related 3-bromoquinoline and serve as a robust starting point for reaction optimization.[1][3][4] The presence of the 7-amino group may influence reactivity, and optimization of the described conditions is recommended.

General Reaction Scheme

The Suzuki-Miyaura reaction couples this compound with an aryl- or heteroarylboronic acid (or its corresponding ester) in the presence of a palladium catalyst and a base to form the desired 3-arylquinolin-7-amine.

Data Presentation: Illustrative Reaction Conditions

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent system.[1] The following table summarizes various conditions reported for the synthesis of 3-arylquinolines from 3-bromoquinoline, providing a comparative overview for reaction optimization with this compound.

Table 1: Comparative Data for Suzuki-Miyaura Coupling Reactions of 3-Bromoquinoline

| Entry | Arylboronic Acid/Ester | Catalyst (mol%) | Base (Equiv.) | Solvent System | Temp. (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | ~85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Toluene/H₂O (3:1) | 100 | 16 | ~80-90 |

| 3 | 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | P1-L4 (1.2)¹ | DBU (1.5) | THF/H₂O (5:1) | 110 | 0.17 | 82 |

| 4 | Thiophene-3-boronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₂CO₃ (2.5) | Toluene/H₂O (10:1) | 100 | 16 | ~75-85 |

| 5 | 2-Formylphenylboronic acid | Pd(OAc)₂ (2) / PPh₃ (4) | K₃PO₄ (3) | DMF | 100 | 8 | ~70-80 |

¹P1-L4 refers to a specific palladacycle precatalyst system with a xantphos ligand, optimized for this reaction.[5] DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene. Data is adapted from studies on 3-bromoquinoline and related systems.[1][5]

Visualized Reaction Mechanism and Workflow

The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving a palladium(0) species.[1] A typical experimental workflow involves careful setup under an inert atmosphere, followed by reaction, workup, and purification.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Experimental Protocols

The following protocols are generalized procedures adapted from published literature for 3-bromoquinoline and should be optimized for this compound, specific substrates, and scales.[1]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid or pinacol ester (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv)

-

Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

-

Ethyl acetate, water, brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.[1]

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to 80-110 °C with vigorous stirring for 4-24 hours.[4]

-

Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

-

Separate the organic layer. Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[1]

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-arylquinolin-7-amine.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can often significantly reduce reaction times and improve yields.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid or pinacol ester (1.5 equiv)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Ligand (e.g., XPhos or SPhos, 2-4 mol%)

-

Base (e.g., K₃PO₄, 3 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

Procedure:

-

In a microwave vial, combine this compound, the arylboronic acid, the palladium catalyst, the ligand, and the base.

-

Add the degassed solvent via syringe.

-

Seal the vial with a cap.

-

Place the vial in the microwave reactor and heat to the desired temperature (e.g., 100-150 °C) for 10-60 minutes.

-

After the reaction is complete, cool the vial to room temperature.

-

Follow the work-up and purification steps outlined in Protocol 1.

Troubleshooting and Optimization

-

Low Yield: If yields are low, consider screening different palladium catalysts, ligands, bases, and solvents. Bulky, electron-rich phosphine ligands often improve outcomes for heteroaryl bromides.[6] Ensure reagents, especially the boronic acid, are pure and the reaction is thoroughly degassed to prevent catalyst deactivation and boronic acid homocoupling.

-

Side Products: The primary amino group on this compound could potentially undergo N-arylation (Buchwald-Hartwig coupling). While Suzuki conditions are generally not optimal for this, if N-arylated byproducts are observed, using milder bases (e.g., K₂CO₃ instead of K₃PO₄) or lower reaction temperatures may be beneficial.

-

Catalyst Inhibition: The quinoline nitrogen can coordinate to the palladium center, potentially inhibiting the catalyst. Using a higher catalyst loading or specific ligands designed to minimize this interaction can be beneficial.[6]

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromoquinolin-7-amine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the palladium-catalyzed Buchwald-Hartwig amination of 3-Bromoquinolin-7-amine. This reaction is a powerful method for the formation of a carbon-nitrogen (C-N) bond, yielding N-substituted-3-bromoquinolin-7-amine derivatives.[1][2][3] Such derivatives are of significant interest in medicinal chemistry and drug discovery due to the prevalence of the quinoline scaffold in biologically active compounds.[1] The protocol is based on established methodologies for the Buchwald-Hartwig amination of heteroaryl halides.[4][5]

Reaction Principle

The Buchwald-Hartwig amination is a cross-coupling reaction that forms a C-N bond between an aryl or heteroaryl halide (or pseudo-halide) and an amine.[2][6] The reaction is catalyzed by a palladium complex and requires a base to facilitate the deprotonation of the amine.[1][7][8] The catalytic cycle generally involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the palladium(0) catalyst.[1][5][9] The choice of ligand, typically a bulky, electron-rich phosphine, is crucial for the success of the reaction.[2][4][10]

Key Experimental Considerations

Several factors can influence the outcome of the Buchwald-Hartwig amination of this compound:

-

Catalyst System: The selection of the palladium precursor and ligand is critical. Common palladium sources include Pd₂(dba)₃ and Pd(OAc)₂.[1][5][7] For heteroaryl bromides, bulky, electron-rich biaryl phosphine ligands such as XPhos, RuPhos, or Josiphos-type ligands have shown to be effective.[7][10]

-

Base: A strong, non-nucleophilic base is necessary. Sodium tert-butoxide (NaOtBu) is commonly used, although other bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄) can also be employed depending on the substrate and amine.[1][4][7]

-

Solvent: Anhydrous, degassed aprotic solvents such as toluene or dioxane are typically used to prevent catalyst deactivation.[1][3]

-

Reaction Temperature: The reaction is typically heated to temperatures between 80-110 °C to ensure a reasonable reaction rate.[9][11]

-

Inert Atmosphere: The reaction is sensitive to oxygen, and therefore, all manipulations should be carried out under an inert atmosphere of argon or nitrogen using Schlenk techniques or in a glovebox.[1][12]

Experimental Protocol

This is a general protocol and may require optimization for specific amines and reaction scales.

Materials:

-

This compound

-

Amine (primary or secondary)

-

Palladium precatalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., XPhos)

-

Base (e.g., Sodium tert-butoxide)

-

Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ethyl acetate

-

Hexanes

-

Silica gel for column chromatography

Equipment:

-

Oven-dried Schlenk tube or round-bottom flask with a reflux condenser

-

Magnetic stirrer and hot plate

-

Schlenk line or glovebox for inert atmosphere operations

-

Syringes and needles

-

Rotary evaporator

-

Glassware for workup and purification

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol, 1-5 mol%), and the phosphine ligand (0.02-0.10 mmol, 2-10 mol%).

-

The tube is sealed with a septum, and the atmosphere is exchanged with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.[1]

-

Under a positive pressure of inert gas, add the base (e.g., NaOtBu, 1.2-1.5 mmol, 1.2-1.5 equiv).

-

Addition of Reagents: Add the anhydrous, degassed solvent (3-5 mL) via syringe.

-

Add the amine (1.1-1.2 mmol, 1.1-1.2 equiv) via syringe. If the amine is a solid, it can be added with the other solids in step 1.

-

Reaction: The reaction mixture is heated to 80-110 °C with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to 24 hours.[7]

-